molecular formula C10H14ClN3O B7590049 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide

Cat. No. B7590049
M. Wt: 227.69 g/mol
InChI Key: QJQZMGFQNMLURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers.

Mechanism of Action

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide inhibits the activity of JAK3, a protein tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines. By inhibiting JAK3, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide blocks the downstream signaling of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the pathogenesis of autoimmune diseases, transplant rejection, and certain cancers.
Biochemical and Physiological Effects
5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-gamma), tumor necrosis factor-alpha (TNF-alpha), and interleukin-17 (IL-17) in preclinical studies. In clinical trials, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to improve disease activity and reduce the progression of joint damage in patients with rheumatoid arthritis. 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has also been shown to reduce the frequency and severity of relapses in patients with multiple sclerosis.

Advantages and Limitations for Lab Experiments

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling pathways. However, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been shown to have off-target effects on other JAK family members, particularly JAK2, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors with improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of JAK3 inhibition in other autoimmune diseases and cancers. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide in clinical settings.

Synthesis Methods

The synthesis of 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide involves several steps, starting from the reaction of 5-chloro-2-nitropyrimidine with N,N-dimethylacetamide dimethyl acetal to obtain 5-chloro-2-amino-N,N-dimethylpyrimidine. The latter is then reacted with isobutyryl chloride to form 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide, the final product.

Scientific Research Applications

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and certain cancers. In preclinical studies, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has shown promising results in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, 5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and multiple sclerosis.

properties

IUPAC Name

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-6(2)9-12-5-7(11)8(13-9)10(15)14(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZMGFQNMLURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N,N-dimethyl-2-propan-2-ylpyrimidine-4-carboxamide

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